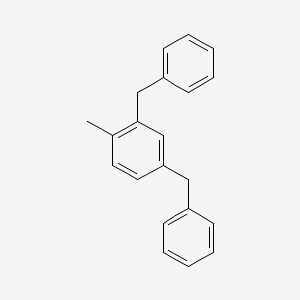

2,4-Dibenzyltoluene

説明

Structure

3D Structure

特性

CAS番号 |

94871-33-7 |

|---|---|

分子式 |

C21H20 |

分子量 |

272.4 g/mol |

IUPAC名 |

2,4-dibenzyl-1-methylbenzene |

InChI |

InChI=1S/C21H20/c1-17-12-13-20(14-18-8-4-2-5-9-18)16-21(17)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |

InChIキー |

VHDODGPPIRLFDP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

製品の起源 |

United States |

Synthetic Methodologies for Dibenzyltoluene and Its Isomers

Catalytic Friedel-Crafts Alkylation Routes to Dibenzyltoluene

The primary industrial method for synthesizing dibenzyltoluene (DBT) is the Friedel-Crafts alkylation of toluene (B28343) with a benzylating agent, most commonly benzyl (B1604629) chloride. smolecule.com This electrophilic aromatic substitution reaction typically yields a mixture of monobenzyltoluene (MBT), dibenzyltoluene (DBT), and tribenzyltoluene (TBT), along with various isomers of each. europa.eu The formation of 2,4-dibenzyltoluene is part of this complex product mixture, and its proportion is highly dependent on the catalyst and reaction conditions employed.

The reaction proceeds in a series where toluene is first benzylated to form MBT, which can then be further alkylated to produce DBT. europa.eu Over-alkylation can be an issue as the product, benzyltoluene, is more reactive than the initial toluene reactant. This is often managed by using an excess of toluene. europa.eu

Homogeneous Catalysis in Dibenzyltoluene Synthesis

Traditionally, the synthesis of dibenzyltoluene has relied on homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). europa.eugoogle.comgoogle.com These catalysts are effective in promoting the alkylation reaction. google.comgoogle.com For instance, patents describe the use of FeCl₃ to catalyze the synthesis of dibenzyltoluene from benzyl chloride and toluene. google.comgoogle.com

However, homogeneous catalysts present significant drawbacks. They are difficult to separate from the product mixture, leading to potential contamination and loss of the catalyst. europa.eugoogle.com The process often requires a neutralization step, for example, by adding a dilute HCl solution to destroy the catalyst, followed by washing, which generates substantial amounts of corrosive and environmentally challenging waste. europa.eugoogle.com These issues have spurred research into more sustainable alternatives. europa.eugoogle.com

Heterogeneous Catalysis for Dibenzyltoluene Production

Heterogeneous catalysts offer a significant advantage over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture through simple filtration. google.commdpi.com This facilitates catalyst recycling and reuse, reduces waste, and leads to a more environmentally friendly and cost-effective process. mdpi.comproquest.com The development of active and selective solid acid catalysts is a key focus in the modern production of dibenzyltoluene. europa.eu

A wide array of solid acid catalysts has been investigated for the benzylation of toluene. These materials offer active sites for the reaction to occur on a solid support, simplifying catalyst recovery.

Zeolites and Aluminosilicates: Zeolites, with their well-defined pore structures and tunable acidity, are prominent catalysts. Protonic zeolites have been shown to be effective in the benzylation of toluene with benzyl chloride. dntb.gov.ua Mesoporous aluminosilicates have also demonstrated high efficiency; one study reported 100% conversion of benzyl alcohol with 92% selectivity towards p-methyldiphenylmethane when using a mesoporous aluminosilicate (B74896) molecular sieve (MASM) as a catalyst. akjournals.com

Metal Oxides: Iron-modified mesoporous ceria has been developed as a solid acid catalyst, achieving 100% conversion and high selectivity for methyl diphenyl methane (B114726) under solvent-free conditions. proquest.com A Chinese patent details a method using a solid acid catalyst derived from roasting metatitanic acid, which shows high catalytic activity and reactant conversion for synthesizing dibenzyltoluene from monobenzyltoluene and benzyl chloride. google.comwipo.int

Clay-based Catalysts: Ion-exchanged clays (B1170129) have been studied for their catalytic properties in Friedel-Crafts reactions. researchgate.net

Supported Catalysts: Inexpensive and readily available catalysts like ZnCl₂ supported on silica (B1680970) from rice husk ash have been prepared and used for the liquid-phase benzylation of toluene, demonstrating the potential for converting waste materials into useful catalysts. researchgate.net

The table below summarizes the performance of selected solid acid catalysts in toluene benzylation reactions.

| Catalyst | Reactants | Key Findings |

| Mesoporous Aluminosilicate (MASM) | Toluene, Benzyl Alcohol | Achieved 100% conversion of benzyl alcohol with 92% selectivity to p-methyldiphenylmethane in 1 hour. akjournals.com |

| Iron Modified Mesoporous Ceria | Toluene, Benzyl Chloride | Realized 100% conversion and high selectivity for methyl diphenyl methane in 2 hours under mild, solvent-free conditions. proquest.com |

| Roasted Metatitanic Acid | Monobenzyltoluene, Benzyl Chloride | Resulted in 99% conversion of benzyl chloride at 100°C over 7 hours. google.com |

| ZnCl₂/Silica (from rice husk) | Toluene, Benzyl Chloride | The catalyst can be reused multiple times while maintaining good catalytic performance. researchgate.net |

Recent research has focused on novel catalytic systems that offer enhanced performance and greener profiles.

Ionic Liquids (ILs): Ionic liquids have gained attention as both solvents and catalysts for Friedel-Crafts reactions. cip.com.cnasianpubs.org Chloroindate(III) ionic liquids, for instance, have been shown to be versatile and recyclable media for these reactions. researchgate.net ILs like [bupy]BF₄-AlCl₃ can be as active as traditional catalysts like AlCl₃ but are more environmentally friendly and allow for easier product separation. cip.com.cn Some acidic low-temperature eutectic mixtures, such as [ChCl][TfOH]₂, have been used to catalyze the benzylation of toluene with benzyl alcohol, demonstrating high activity and the ability for the catalyst to self-separate after the reaction. google.com

Heteropolyacids (HPAs): HPAs are strong acids that can be effective catalysts. researchgate.netenergy.gov While their direct use in dibenzyltoluene synthesis is less documented in the initial search, they are noted as a class of heterogeneous catalysts being explored to overcome the corrosion and cost issues associated with other systems. google.com Their application is seen in related fields, such as in stabilizers for fuel cell membranes. energy.gov

Molecular Sieves: Molecular sieves, including zeolites like ZSM-5 and Beta, are widely used due to their shape-selective properties which can influence isomer distribution. researchgate.netnih.gov Their uniform pore structure is advantageous for catalytic applications. akjournals.com Specifically, SiO₂/Al₂O₃ molecular sieves have been reported for catalyzing the synthesis of benzyltoluene. google.com Molecular sieves are also critical in the broader context of hydrogen storage systems involving dibenzyltoluene, where they are used to ensure hydrogen purity. pmarketresearch.comresearchgate.netmdpi.com

Solid Acid Catalysts in Dibenzyltoluene Synthesis

Process Optimization and Green Chemistry Considerations in Dibenzyltoluene Synthesis

The shift from homogeneous to heterogeneous catalysts is a cornerstone of green chemistry in dibenzyltoluene synthesis, primarily because it allows for catalyst recovery and reuse, minimizing waste. europa.euproquest.com Process optimization focuses on enhancing efficiency and reducing the environmental impact.

Key considerations include:

Catalyst Reusability: A major goal is to develop robust heterogeneous catalysts that can be easily separated and reused multiple times without significant loss of activity. Iron-modified mesoporous ceria and ZnCl₂/silica catalysts have demonstrated good reusability. proquest.comresearchgate.net

Solvent-Free Reactions: Performing the reaction without a solvent (neat) reduces the use of volatile organic compounds (VOCs), making the process more environmentally benign. proquest.com

Alternative Reagents: Using benzyl alcohol instead of benzyl chloride is a greener alternative as it produces water as the only stoichiometric byproduct, avoiding the generation of corrosive HCl. akjournals.combeilstein-journals.orgoptience.com However, this route often requires different or more active catalysts.

Reaction Conditions: Optimizing parameters such as temperature, reactant molar ratios, and catalyst loading is crucial. For example, using an excess of toluene can control over-alkylation. europa.eu A study on a solid acid catalyst from metatitanic acid found optimal reaction temperatures between 100-130°C. google.com

Economic and Process Efficiency: Economic analyses of related processes, such as LOHC hydrogenation, highlight that operational variables like temperature and pressure are key optimization targets to reduce costs. uniovi.es Industrial methods aim for simplicity, such as processes that avoid the need for a separate catalyst destruction and washing step. europa.eu

The table below provides an overview of various optimization strategies and their green chemistry implications.

| Optimization Strategy | Description | Green Chemistry Benefit |

| Heterogeneous Catalysis | Replacing soluble catalysts like FeCl₃ with solid catalysts like zeolites or metal oxides. europa.eu | Enables easy catalyst separation and recycling, reducing waste. google.comproquest.com |

| Solvent-Free Conditions | Conducting the reaction without a solvent medium. proquest.com | Eliminates the use and disposal of often hazardous volatile organic compounds. |

| Alternative Benzylating Agent | Using benzyl alcohol in place of benzyl chloride. akjournals.comoptience.com | Forms water as a byproduct instead of corrosive hydrogen chloride. beilstein-journals.org |

| Process Simplification | Employing catalytic systems that do not require complex separation or neutralization steps. europa.eu | Reduces water usage, waste generation, and simplifies the overall process flow. |

Reaction Mechanisms and Kinetics of Dibenzyltoluene Transformations

Hydrogenation Pathways and Kinetics of Dibenzyltoluene

The catalytic hydrogenation of dibenzyltoluene involves the addition of hydrogen to its aromatic rings, a process that occurs in a sequential manner. The efficiency and rate of this transformation are dictated by a complex interplay of reaction pathways, temperature, pressure, and catalyst properties.

The hydrogenation of dibenzyltoluene (H0-DBT) to its fully saturated state, perhydro-dibenzyltoluene (H18-DBT), does not occur in a single step but proceeds through a series of sequential reactions, forming partially hydrogenated intermediates. researchgate.net Analysis using methods like GC-MS has identified these intermediates as H6-DBT and H12-DBT, corresponding to the addition of 6 and 12 hydrogen atoms, respectively. researchgate.net

Studies indicate that the hydrogenation reaction follows a distinct pathway concerning which of the three aromatic rings are hydrogenated first. Detailed spectral analysis has confirmed a preference for the hydrogenation of the side rings initially, with the middle-ring hydrogenation occurring as the final step in the sequence. researchgate.net This suggests the following general reaction series: DBT (H0-DBT) → H6-DBT → H12-DBT → H18-DBT

More specifically, research points to a two-step series reaction from DBT to the intermediate H12-DBT, followed by a final one-step reaction to H18-DBT. acs.orgfigshare.com The initial hydrogenation of the two outer rings is followed by the saturation of the central toluene (B28343) ring. This side-ring preference can be attributed to steric hindrance effects. The reverse reaction, dehydrogenation, also shows a strong preference for a side-middle-side sequence, which supports the proposed hydrogenation pathway. rsc.org It is important to note that commercial dibenzyltoluene is not a pure compound but a mixture of various isomers, which can influence the precise kinetic rates and mechanisms of hydrogenation. nih.gov

To describe the rate of dibenzyltoluene hydrogenation, researchers have developed various kinetic models. A common approach involves the Langmuir-Hinshelwood mechanism, which considers the adsorption of reactants onto the catalyst surface. researchgate.netrepec.orgresearchgate.net In these models, it is often assumed that the surface reaction is the irreversible, rate-determining step and that the adsorption of hydrogen onto the catalyst is non-competitive. researchgate.net

The following table summarizes the kinetic parameters found for the sequential hydrogenation of dibenzyltoluene over a Ni/Al2O3 catalyst. acs.orgfigshare.com

| Hydrogenation Step | Reaction Order (Reactant) | Reaction Order (H₂ Pressure) | Activation Energy (kJ·mol⁻¹) |

| DBT → 6H-DBT | 1.060 | 0.790 | 59.254 |

| 6H-DBT → 12H-DBT | 0.976 | 0.740 | 56.061 |

| 12H-DBT → 18H-DBT | 1.360 | 0.745 | 64.641 |

Table 1: Kinetic parameters for the sequential hydrogenation of dibenzyltoluene.

Temperature and pressure are critical parameters that significantly influence the rate of dibenzyltoluene hydrogenation. Multiple studies have consistently shown that an increase in either temperature or pressure leads to an increased reaction rate. researchgate.netfigshare.comrepec.org

The positive effect of temperature is quantified by the activation energy (Ea). For the hydrogenation over a Ni/Al2O3 catalyst, the activation energies for the sequential steps are 59.254, 56.061, and 64.641 kJ·mol⁻¹, respectively. acs.org These values are crucial for reactor design and for understanding the temperature sensitivity of each reaction step. Kinetic models have been developed and validated for specific operational windows, such as a temperature range of 130–170°C and a pressure range of 40–80 bar over a Ru/Al2O3 catalyst. researchgate.net Another study identified an optimal temperature of 170°C at an initial pressure of 0.8 MPa for hydrogenation over a Raney-Ni catalyst. researchgate.net

The rate of hydrogenation is also affected by the initial concentration of reactants, the amount of catalyst used, and the mixing conditions within the reactor. The reaction order with respect to the reactant concentration has been reported to be approximately 1 for the initial steps of hydrogenation (DBT → H12-DBT) and slightly higher (1.36) for the final step (H12-DBT → H18-DBT). acs.orgfigshare.com In contrast, another study under different conditions reported a zero-order dependence on the DBT concentration. digitellinc.com

Mechanistic studies delve into the specific steps of how hydrogen molecules and dibenzyltoluene interact at the catalyst surface. The widely applied Langmuir-Hinshelwood model for this system is predicated on the dissociative adsorption of hydrogen (H₂) molecules into individual hydrogen atoms on the catalyst surface. repec.orgresearchgate.net These adsorbed atoms then sequentially react with the aromatic rings of the adsorbed dibenzyltoluene molecule.

Kinetic Modeling of Dibenzyltoluene Hydrogenation Processes

Influence of Temperature and Pressure on Hydrogenation Kinetics

Dehydrogenation Pathways and Kinetics of Perhydro-Dibenzyltoluene

The release of hydrogen from perhydro-dibenzyltoluene (H18-DBT) is an endothermic catalytic dehydrogenation process, which reverses the hydrogenation steps. This reaction is typically carried out at higher temperatures (260-320 °C) and is essential for releasing the stored hydrogen for use. europa.eumdpi.com

The kinetics of this process have been modeled with varying results. Some studies report that the dehydrogenation of H18-DBT follows first-order reaction kinetics. mdpi.com In contrast, other research conducted in a continuous flow system determined a reaction order between 2.3 and 2.4. mdpi.com The activation energy for dehydrogenation also varies with the catalyst used.

The following table presents activation energies for the dehydrogenation of H18-DBT using different catalysts.

| Catalyst | Reaction Order | Activation Energy (kJ·mol⁻¹) |

| Pt/Al₂O₃ | 1 | 102 |

| Pt/Zn-Al₂O₃ | 1 | 130 |

| Pt/Mg-Al₂O₃ | 1 | 151 |

| 5 wt% Pt/Al₂O₃ | 2.3 - 2.4 | 171 |

Table 2: Activation energies for the dehydrogenation of perhydro-dibenzyltoluene with various catalysts. mdpi.commdpi.com

These findings underscore that both the reaction pathway and the kinetic parameters are highly dependent on the specific catalyst and reaction conditions employed.

Reaction Pathway Determination in Perhydro-Dibenzyltoluene Dehydrogenation

Investigations using 1H NMR spectroscopy and GC-MS on a Pt/Al₂O₃ catalyst have revealed that the dehydrogenation of an individual cyclohexyl ring within the H18-DBT molecule is very rapid, meaning species with partially dehydrogenated rings are negligible. rsc.orgrsc.org The central question in the reaction pathway is the sequence in which the three rings—two side rings and one central ring—are dehydrogenated. rsc.orgrsc.org

Four primary dehydrogenation pathways have been considered based on the ring dehydrogenation sequence: rsc.orgrsc.org

Side–Middle–Side (SMS): One side ring dehydrogenates first, followed by the middle ring, and then the final side ring.

Middle–Side–Side (MSS): The middle ring dehydrogenates first, followed by the two side rings.

Side–Side–Middle (SSM): The two side rings dehydrogenate sequentially, followed by the middle ring.

Statistical: A random dehydrogenation with no preference for any ring.

Research strongly indicates a high preference for the Side–Middle–Side (SMS) pathway. rsc.orgrsc.org This preference is attributed to steric hindrance, which makes one of the side rings the most likely to dehydrogenate first. rsc.orgrsc.org Following the initial dehydrogenation, the resulting intermediate (H12-DBT) possesses a phenyl ring. The adsorption of this phenyl ring onto the platinum catalyst surface is stronger and more stable than the adsorption of a cyclohexyl ring. rsc.orgrsc.org This stronger adsorption makes the adjacent middle ring more accessible to the catalyst's active sites, leading to its subsequent dehydrogenation. rsc.orgrsc.org Finally, the last remaining cyclohexyl side ring is dehydrogenated to complete the process. rsc.orgrsc.org Further studies using in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFT) support this by showing that dehydrogenation between six-membered rings initiates from the side ring that possesses fewer groups. nih.govacs.org

Kinetic Analysis and Modeling of Perhydro-Dibenzyltoluene Dehydrogenation

The kinetic analysis of H18-DBT dehydrogenation is complex, with various models proposed based on differing experimental conditions. Several studies suggest the dehydrogenation follows first-order reaction kinetics, particularly in batch reactors. mdpi.com However, research conducted in continuous flow systems has proposed a kinetic model with a reaction order ranging from 2.3 to 2.4. scribd.commdpi.comnih.govresearchgate.net These discrepancies highlight the challenges in developing a universally applicable kinetic model, which is influenced by factors like reactor type, catalyst properties, and transport phenomena. fau.de

Temperature is a critical parameter influencing the kinetics of the endothermic dehydrogenation reaction. core.ac.uk Increasing the reaction temperature enhances the kinetic rates and thus the rate of hydrogen release. core.ac.uk For instance, depending on the desired catalyst mass-specific hydrogen release rate, reaction temperatures between 270°C and 330°C are often favored. kit.edu While higher temperatures lead to a higher degree of dehydrogenation (DoD) and can reduce the amount of catalyst required for a specific output, they also pose a risk to the thermal stability of the LOHC material. mdpi.com In the presence of a catalyst, dibenzyltoluene can undergo thermal cracking and disintegrate into lighter molecules at temperatures above 290°C. mdpi.com

Weight Hour Space Velocity (WHSV), which represents the ratio of the mass flow rate of the reactant to the weight of the catalyst, significantly affects the degree of dehydrogenation. As shown in studies using continuous flow reactors, at a fixed temperature, the DoD decreases as the WHSV increases. mdpi.com This is because a higher WHSV corresponds to a shorter residence time of the reactant in contact with the catalyst. A kinetic model has been presented that holds validity for a WHSV of up to 67 h⁻¹. mdpi.comnih.govresearchgate.net The relationship between temperature, WHSV, and the initial reactant concentration is crucial for designing and operating industrial-scale dehydrogenation reactors. mdpi.com

The choice of catalyst has a profound impact on the kinetic parameters of H18-DBT dehydrogenation, including the activation energy (Ea), which is the minimum energy required to initiate the reaction. Different catalysts and even different formulations of the same catalyst can yield a wide range of activation energies.

For example, studies on Pt/Al₂O₃ catalysts have reported varying activation energies. One study using a batch reactor found an Ea of 102 kJ/mol for an undoped Pt/Al₂O₃ catalyst. mdpi.com When this catalyst was modified with dopants, the activation energy changed significantly, rising to 130 kJ/mol for Zinc (Zn)-doped and 151 kJ/mol for Magnesium (Mg)-doped catalysts. mdpi.com In contrast, a kinetic model developed for a continuous flow system using a Pt/Al₂O₃ catalyst reported a higher activation energy of 171 kJ/mol. scribd.commdpi.comnih.gov Other research has found values of 97 kJ/mol, 117 kJ/mol, and 131 kJ/mol for different Pt/Al₂O₃ formulations, with some differences attributed to catalyst pore diameter. mdpi.comresearchgate.net An even higher activation energy of 182 ± 8 kJ mol⁻¹ was determined for the dehydrogenation of the intermediate H12-BT, suggesting that mass transport limitations were not a dominant factor under the studied conditions. rsc.org

These variations underscore the sensitivity of the reaction kinetics to the specific properties of the catalyst, such as metal type, dopants, support material, and physical structure.

Table 1: Catalyst-Dependent Kinetic Parameters for Perhydro-Dibenzyltoluene Dehydrogenation

| Catalyst | Reactor Type | Reaction Order | Activation Energy (Ea) (kJ/mol) | Turnover Frequency (TOF) | Source(s) |

| Pt/Al₂O₃ | Batch | 1 | 102 | 202 min⁻¹ (at 300°C) | mdpi.com |

| Pt/Zn-Al₂O₃ | Batch | 1 | 130 | 269 min⁻¹ (at 300°C) | mdpi.com |

| Pt/Mg-Al₂O₃ | Batch | 1 | 151 | 586 min⁻¹ (at 300°C) | mdpi.com |

| 0.5 wt% Pt/Al₂O₃ (3.2 nm pore) | Not Specified | Not Specified | 97 | Not Specified | mdpi.com |

| 0.3 wt% Pt/Al₂O₃ (24.6 nm pore) | Not Specified | Not Specified | 131 | Not Specified | mdpi.com |

| 5 wt% Pt/Al₂O₃ | Fixed Bed | 1 | 117 | 120 s⁻¹ | mdpi.comresearchgate.net |

| Pt/Al₂O₃ | Continuous Flow | 2.3 - 2.4 | 171 | Not Specified | scribd.commdpi.comnih.gov |

| Pt/Al₂O₃ | Batch | Not Specified | 201 | Not Specified | mdpi.com |

Temperature and Weight Hour Space Velocity (WHSV) Effects on Dehydrogenation Kinetics

Investigation of By-Product Formation Mechanisms during Dehydrogenation (e.g., Thermal Cracking, Dehydrocyclization)

During the dehydrogenation of H18-DBT, several side reactions can occur, leading to the formation of undesired by-products. These by-products can reduce the efficiency of hydrogen storage and release, affect the long-term stability of the LOHC, and potentially poison the catalyst. The formation of these by-products generally increases with a higher degree of dehydrogenation, indicating that the partially and fully dehydrogenated DBT molecules are susceptible to side reactions. mdpi.com

One major category of by-product formation is thermal cracking . At elevated temperatures (e.g., above 290°C in the presence of a catalyst), the dibenzyltoluene molecule can break down into lighter molecules. mdpi.com

Another significant side reaction is dehydrocyclization , which leads to the formation of compounds like methylfluorene (MF). acs.org Several mechanisms for MF formation have been proposed:

Oxidative Cyclization: This is considered the most probable pathway. acs.org It involves a nucleophilic attack of the main ring on a proton within the reaction system, leading to bond formation between the benzyl (B1604629) and toluene rings via a charged intermediate. acs.org This cyclization results in methylfluorene and one equivalent of H₂. acs.org

Radical Mechanism: This pathway involves the homolytic cleavage of a C-H bond, followed by the formation of a new bond between the two rings of the H0-DBT molecule. acs.org

Oxidative Dehydrogenation: This mechanism involves the activation of oxygen present in the system, which then reacts with H0-DBT to form methylfluorene and hydrogen peroxide or water. acs.org

The formation of methylfluorene appears to be an irreversible side reaction, causing it to accumulate over repeated storage cycles. acs.org Research efforts are focused on mitigating these side reactions through catalyst design, such as doping Pt/Al₂O₃ catalysts with molybdenum carbide (MoxC) or sulfur. researchgate.netmdpi.com Sulfur doping, for instance, can selectively block the low-coordinated platinum sites that are active for by-product formation, leading to a significant reduction in methylfluorene generation without compromising the primary dehydrogenation activity. mdpi.com

Catalysis in Dibenzyltoluene Chemical Transformations

Catalyst Design and Engineering for Dibenzyltoluene Hydrogenation

The hydrogenation of dibenzyltoluene is an exothermic reaction where DBT reacts with hydrogen gas under elevated pressure and temperature to form H18-DBT. The development of catalysts for this process focuses on achieving high activity, selectivity towards the fully hydrogenated product, and long-term stability under reaction conditions.

Noble metals, particularly those from the platinum group, are extensively studied for DBT hydrogenation due to their high intrinsic catalytic activity. researchgate.netnih.gov Ruthenium (Ru) and Rhodium (Rh) based catalysts are often favored for hydrogenation at temperatures below 220°C, while Platinum (Pt) is typically used for reactions above this temperature. researchgate.net Palladium (Pd) has also been investigated, though it sometimes shows lower activity compared to other noble metals for this specific transformation. acs.orgacs.org

A comprehensive study comparing 5 wt % Ru/Al₂O₃, 5 wt % Rh/Al₂O₃, 5 wt % Pd/Al₂O₃, and 5 wt % Pt/Al₂O₃ for DBT hydrogenation at 180°C and 7 MPa hydrogen pressure revealed significant differences in their performance. acs.org The Rh/Al₂O₃ catalyst demonstrated the highest activity, achieving a hydrogenation degree of 92.69% and a turnover frequency (TOF) of 26.49 h⁻¹ within 2 hours. acs.org The Ru/Al₂O₃ catalyst also showed considerable activity, resulting in a 56.62% selectivity for H18-DBT. acs.org In contrast, the Pt/Al₂O₃ and Pd/Al₂O₃ catalysts were much less active under these conditions, with 68.13% and 96.10% of the initial DBT remaining unreacted, respectively. acs.org This highlights that for DBT hydrogenation, Rh and Ru are generally more effective than Pt and Pd. acs.org

Comparative Performance of Noble Metal Catalysts in Dibenzyltoluene Hydrogenation

Reaction Conditions: 180°C, 7 MPa H₂, 2 hours.

| Catalyst | H18-DBT Selectivity (%) | Degree of Hydrogenation (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |

|---|---|---|---|---|

| 5 wt % Rh/Al₂O₃ | 76.77 | 92.69 | 26.49 | acs.orgacs.org |

| 5 wt % Ru/Al₂O₃ | 56.62 | - | - | acs.org |

| 5 wt % Pt/Al₂O₃ | - (68.13% DBT unreacted) | - | - | acs.org |

| 5 wt % Pd/Al₂O₃ | - (96.10% DBT unreacted) | - | - | acs.org |

While noble metals are highly active, their cost and limited availability are significant drawbacks for large-scale industrial applications. researchgate.net This has spurred research into more economical non-noble metal catalysts. researchgate.netrsc.org Among these, Raney-Nickel (Raney-Ni) has been identified as a particularly active catalyst for the hydrogenation of DBT. researchgate.net

In a study investigating various metal catalysts under a low-pressure system, Raney-Ni was found to be the most active. researchgate.net A parametric study using 1 g of Raney-Ni for 10 g of DBT determined that the optimal temperature for the hydrogenation reaction was 170°C at an initial pressure of 0.80 MPa and a stirring speed of 800 rpm. researchgate.net Non-noble metals like nickel, copper, and others are considered more practical from an industrial standpoint, and research continues to improve their performance to match that of their noble metal counterparts. rsc.org

Supported precious metal catalysts, such as Ru/Al₂O₃ or Pt/Al₂O₃, are commonly used for the hydrogenation of aromatic compounds like dibenzyltoluene. uniovi.es The support material not only provides a surface for metal dispersion but can also influence the electronic properties of the metal nanoparticles, thereby affecting their catalytic activity. The hydrogenation process using these supported catalysts is typically carried out in a three-phase slurry stirred tank reactor, which ensures good contact between the liquid LOHC, the hydrogen gas, and the solid catalyst particles. uniovi.es The interaction between the metal and the support is a critical factor in designing effective catalysts for the LOHC cycle.

Non-Noble Metal Catalysts (e.g., Raney-Ni) for Dibenzyltoluene Hydrogenation

Catalyst Development and Optimization for Perhydro-Dibenzyltoluene Dehydrogenation

The dehydrogenation of H18-DBT is an endothermic reaction that releases high-purity hydrogen gas. rsc.org This step is often the bottleneck in the LOHC cycle, requiring high temperatures (typically 280-320°C) and highly active and selective catalysts. mdpi.com Research efforts are focused on developing catalysts that can operate at lower temperatures, exhibit high hydrogen productivity, and minimize the formation of unwanted by-products to ensure the long-term cyclability of the carrier molecule. mdpi.comrsc.org

Platinum-group metals (PGMs), especially platinum, are the most effective and widely used catalysts for the dehydrogenation of H18-DBT. researchgate.netmdpi.comresearchgate.netingentaconnect.com Platinum supported on materials like alumina (B75360) (Pt/Al₂O₃) or carbon (Pt/C) is considered the state-of-the-art catalyst for this reaction. researchgate.netmdpi.com

Studies have shown that Pt catalysts consistently outperform other PGMs like palladium (Pd) for H18-DBT dehydrogenation. acs.orgingentaconnect.com For instance, under identical batch reactor conditions at 270°C for 3.5 hours, a Pt/C catalyst achieved a 55% degree of dehydrogenation, whereas a Pd/C catalyst only reached 16%. ingentaconnect.com The superior performance of platinum is attributed to its optimal balance of activity for C-H bond breaking and resistance to deactivation. acs.orgmdpi.com

The performance of Pt/Al₂O₃ catalysts can be significantly influenced by the catalyst preparation method and the resulting properties, such as Pt particle size and dispersion. mdpi.com A catalyst prepared by supercritical deposition (SCD) with CO₂, which resulted in smaller, highly dispersed Pt particles (average size 1.1 nm), showed higher and more stable performance over ten dehydrogenation runs compared to a catalyst prepared by conventional wet impregnation (average particle size 1.7 nm). mdpi.com The structure of the catalyst is also critical; the dehydrogenation of H18-DBT over Pt/Al₂O₃ has been shown to be a structure-sensitive reaction, with an optimal Pt nanoparticle size range identified for maximizing productivity. rsc.orgrsc.org At 250°C, a maximum surface-specific productivity was found for Pt nanoparticles of 2.6 nm. rsc.org

Performance of Platinum-Based Catalysts in H18-DBT Dehydrogenation

A comparison of different Pt catalysts and their performance metrics under various conditions.

| Catalyst | Support | Reaction Temperature (°C) | Degree of Dehydrogenation (%) | Key Finding | Reference |

|---|---|---|---|---|---|

| Pt | C | 270 | 71 | High initial activity reported in early screening. | mdpi.com |

| Pt | Al₂O₃ | 270 | 51 | Lower activity than Pt/C in initial tests. | mdpi.com |

| Pd | C | 270 | 16 | Significantly lower activity compared to Pt/C. | mdpi.com |

| 0.5 wt% Pt/Al₂O₃ | Al₂O₃ | 310 | >90 (initial) | Subject to deactivation by product adsorption. | researchgate.net |

| Pt (SCD method) | Al₂O₃ | 300 | High & Stable | Smaller particles (1.1 nm) from SCD method improve performance. | mdpi.com |

| Pt (2.6 nm particles) | Al₂O₃ | 250 | - (Max productivity of 0.60 gH₂/gPt,surf/min) | Demonstrates structure sensitivity with optimal particle size. | rsc.org |

To improve the performance and reduce the cost of PGM-based dehydrogenation catalysts, researchers have explored modifying them with other metals. These modifications can enhance activity, improve selectivity, and increase catalyst stability by altering the electronic and geometric properties of the active sites. mdpi.comresearchgate.net

A study on the effect of modifying Pt/Al₂O₃ with Magnesium (Mg) and Zinc (Zn) found that the Mg-doped catalyst exhibited superior performance for H18-DBT dehydrogenation. mdpi.com At 300°C, the Pt/Mg-Al₂O₃ catalyst achieved 100% degree of dehydrogenation and a high turnover frequency (TOF) of 586 min⁻¹, significantly outperforming the undoped Pt/Al₂O₃ (202 min⁻¹) and the Zn-doped catalyst (269 min⁻¹). mdpi.com The Mg-doped catalyst also showed higher selectivity towards the fully dehydrogenated product, H0-DBT, at 290°C (87% selectivity) compared to the undoped (72%) and Zn-doped (77%) catalysts. mdpi.com However, the increased activity of the Mg-doped catalyst also led to a higher formation of by-products. mdpi.com The use of bimetallic catalysts, such as PtPd alloys, has also been investigated to leverage potential synergistic effects between the metals. nih.gov

Performance of Metal-Modified Pt/Al₂O₃ Catalysts in H18-DBT Dehydrogenation

Reaction Conditions: Batch reactor, 300°C.

| Catalyst | Degree of Dehydrogenation (%) | H₀-DBT Selectivity (%) @ 290°C | Turnover Frequency (TOF) (min⁻¹) | Reference |

|---|---|---|---|---|

| Pt/Al₂O₃ (undoped) | >90 | 72 | 202 | mdpi.com |

| Pt/Mg-Al₂O₃ | 100 | 87 | 586 | mdpi.com |

| Pt/Zn-Al₂O₃ | >90 | 77 | 269 | mdpi.com |

Influence of Nanoparticle Size and Morphology on Catalytic Activity and Selectivity in Dehydrogenation

Theoretical Approaches to Catalyst-Dibenzyltoluene Interactions

Computational chemistry provides powerful tools for understanding the fundamental interactions between dibenzyltoluene and catalyst surfaces at an atomic level. These theoretical studies complement experimental work by offering insights into reaction mechanisms, adsorption behaviors, and the electronic properties that govern catalytic activity.

Density Functional Theory (DFT) is a widely used computational method to model the dehydrogenation of perhydro-dibenzyltoluene. DFT calculations are employed to analyze the adsorption structure of the molecule on catalyst surfaces and to determine the energy changes associated with various steps in the reaction pathway. nih.gov

Research using DFT with van der Waals corrections has investigated the adsorption of perhydro-dibenzyltoluene isomers on different crystallographic planes ((100), (110), and (111)) of platinum (Pt), palladium (Pd), and Pt-Pd alloys. researchgate.netrsc.org These studies found that the (110) surface is highly preferred for the adsorption of the isomers compared to the (100) and (111) surfaces. researchgate.netrsc.org The adsorption process on Pt and PtPd surfaces was found to be spontaneous and exothermic, indicating a strong, favorable interaction that is a prerequisite for subsequent dehydrogenation. researchgate.net

Beyond studying known catalysts, theoretical methods are increasingly used for the computational screening of new catalytic materials. This approach leverages computational power to evaluate a wide range of potential catalysts in silico, thereby accelerating the discovery of more efficient and cost-effective materials. sci-hub.seyoutube.com

The process often involves using DFT calculations to predict the catalytic activity of different metals or alloys for the dehydrogenation reaction. sci-hub.sedntb.gov.ua By calculating descriptors of catalytic activity, such as the reaction energy for hydrogen abstraction or the adsorption energy of the reactant, researchers can rank various materials and identify the most promising candidates for experimental synthesis and testing. sci-hub.se

For example, a combined theoretical and experimental study investigated noble metal catalysts (Pd, Pt, Ru, Rh) for both the hydrogenation and dehydrogenation of dibenzyltoluene. nih.gov DFT calculations were used to analyze the adsorption and reaction energies on these different metal surfaces, providing a theoretical basis to explain the experimentally observed differences in catalytic activity. nih.gov This synergy between computational screening and experimental validation provides fundamental insights and streamlines the development of optimized catalysts for liquid organic hydrogen carrier systems. sci-hub.se

Theoretical and Computational Chemistry of Dibenzyltoluene Systems

Quantum Chemical Calculations for Dibenzyltoluene Isomers and Derivatives

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dibenzyltoluene isomers and their hydrogenated or dehydrogenated derivatives. High-level quantum chemical calculations have been employed to derive and validate key thermochemical data. kpfu.ru

Researchers have used Density Functional Theory (DFT) to investigate the isomers of perhydro-dibenzyltoluene. rsc.org Calculations of the heats of formation for various isomer configurations confirmed their energetic stability, which is consistent with experimental observations that perhydro-dibenzyltoluene exists as a mixture of isomers. rsc.org The calculated negative heats of formation for all proposed perhydro-m, o, and p-dibenzyltoluene isomers indicate that these configurations are stable and likely to form. rsc.org

These computational approaches are not limited to final products but are also applied to reaction intermediates. researchgate.net Gas-phase molar enthalpies of formation for DBT and its hydrogenated forms have been derived from experiments and subsequently validated with quantum chemical calculations, ensuring the reliability of the data used for process design and analysis. kpfu.ruresearchgate.net This validation is crucial as the enthalpy of reaction is a key determinant of the energy demand for the hydrogen storage and release process. kpfu.ru The use of methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set is a common practice for optimizing molecular structures and calculating thermodynamic parameters. mdpi.com

Table 1: Calculated Heats of Formation for Perhydro-i-dibenzyltoluene Isomers This table is generated based on data indicating that heats of formation were calculated and found to be negative, confirming stability. Specific numerical values for each isomer were not detailed in the provided search results.

| Isomer Configuration | Calculated Heat of Formation | Energetic Stability |

| Perhydro-o-dibenzyltoluene | Negative | Stable |

| Perhydro-m-dibenzyltoluene | Negative | Stable |

| Perhydro-p-dibenzyltoluene | Negative | Stable |

Computational Modeling and Simulations of Dibenzyltoluene Reactions

A significant area of research involves the development of micro-kinetic models. For the catalytic hydrogenation of a DBT mixture, a model based on the Langmuir-Hinshelwood mechanism with dissociative H₂ surface adsorption has been successfully derived. repec.orgresearchgate.net This model was able to accurately predict experimental data and provide estimations of H₂ intermediates' rate selectivity. repec.org The study highlighted that at certain conditions, the main resistance in the reaction could be attributed to the internal diffusion process within the catalyst pores and the reaction on the catalyst surface. researchgate.net

Computational Fluid Dynamics (CFD) is another critical simulation technique used for reactor modeling. CFD has been used to simulate the two-phase (liquid-gas) flow in dehydrogenation reactors, modeling the liquid phase containing dibenzyltoluene and perhydro-dibenzyltoluene, and the gas phase of hydrogen using an inhomogeneous Eularian model. iscre28.org Such simulations help in understanding heat transfer and flow fields within the reactor, which is crucial for design and optimization, especially given the endothermic nature of the dehydrogenation reaction. iscre28.org Process simulators like Aspen Plus® are also used, based on detailed reaction kinetics, to evaluate technical performance and conduct parametric studies. researchgate.netunits.it

Table 2: Computational Models for Dibenzyltoluene Reaction Systems

| Modeling Technique | Application | Key Findings/Focus |

| Micro-kinetics (Langmuir-Hinshelwood) | Catalytic Hydrogenation | Predicts reaction profiles, rate selectivity, and identifies rate-determining steps. repec.orgresearchgate.net |

| Computational Fluid Dynamics (CFD) | Dehydrogenation Reactor Modeling | Simulates two-phase flow, heat transfer, and temperature profiles in the reactor. iscre28.org |

| Process Simulation (e.g., Aspen Plus®) | Process Design & Parametric Study | Evaluates technical performance, production rates, and dynamic response to operating conditions. researchgate.netunits.it |

Investigation of Reaction Intermediates and Transition States through Computational Methods

Understanding the entire reaction pathway, including transient species, is essential for optimizing catalysts and reaction conditions. Computational methods like quantum mechanics (QM) and density functional theory (DFT) are indispensable for studying high-energy, fleeting reaction intermediates and transition states that are difficult to observe experimentally. numberanalytics.comsolubilityofthings.com

For DBT systems, computational studies have confirmed that hydrogenation proceeds in a stepwise manner, and intermediates for different possible reaction pathways have been detected. researchgate.net The analysis of transition states—the highest energy points on a reaction coordinate—provides critical information about the reaction mechanism and its activation energy. numberanalytics.com

Advanced computational workflows are being developed to accelerate the discovery of these transition states. arxiv.org For instance, machine learning potentials pre-trained on large datasets can find transition states with energy values very close to those calculated by more computationally expensive DFT methods, but with a significant speedup (e.g., 1500x). arxiv.org These accelerated methods make it feasible to screen for complete reaction networks, involving numerous intermediates and transition states, which was previously computationally prohibitive. arxiv.org This allows researchers to build a more complete picture of the configurational space to improve catalyst design. arxiv.org

Integrated Multiscale Simulations for Process Understanding

To bridge the gap between molecular-level phenomena and industrial-scale reactor performance, integrated multiscale simulations are being developed. This approach connects models across different length and time scales, from quantum chemical calculations (atomistic scale) to micro-kinetic models (mesoscale) and finally to computational fluid dynamics (macroscale/reactor scale). researchgate.net

For dibenzyltoluene systems, researchers have noted that mean field micro-kinetics represent an advancement in the mesoscale understanding of physical interface phenomena, which can then be integrated into larger simulations. repec.orgresearchgate.net The future of LOHC process modeling points towards these integrated multiscale simulations, which could include fluidics and detailed reactor engineering. repec.orgresearchgate.netresearchgate.net

This holistic approach enables a more comprehensive understanding of the entire process, from the fundamental interactions of molecules with a catalyst surface to the temperature and pressure profiles within a full-sized industrial reactor. dntb.gov.ua The synergy between multiscale modeling, machine learning, and advanced manufacturing is seen as a key strategy for the intensification and optimization of catalytic reactors. dntb.gov.ua

Advanced Analytical and Spectroscopic Characterization of Dibenzyltoluene Mixtures and Derivatives

Chromatographic Techniques for Dibenzyltoluene Isomer Separation and Identification

Chromatographic methods are indispensable for the detailed analysis of complex DBT mixtures, enabling the separation of isomers and the quantification of different hydrogenated species.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the compositional analysis of dibenzyltoluene (H0-DBT) and its hydrogenated counterparts (Hx-DBT). researchgate.netsci-hub.se This method allows for the identification of various isomers present in commercial DBT mixtures. nih.govsemanticscholar.org A typical GC-MS analysis of a commercial H0-DBT mixture can identify numerous peaks, with studies identifying at least 10 to 17 distinct peaks. nih.govmdpi.comresearchgate.net

The mass spectra of H0-DBT isomers typically show a molecular ion peak at m/z 272. nih.govmdpi.com The base peak can vary depending on the isomer; for instance, the major isomer, 2,4-dibenzyltoluene, often shows a base peak at m/z 181, while 2,6-dibenzyltoluene (B12695941) may have a base peak at m/z 179. nih.govmdpi.comsemanticscholar.org In addition to isomer identification, GC-MS is used to monitor the progress of hydrogenation and dehydrogenation reactions by quantifying the different degrees of hydrogenation (DoH). researchgate.netresearchgate.net Fast GC methods have been developed to rapidly determine the DoH of the mixture, which is crucial for kinetic studies. nih.govmdpi.com

Table 1: Key GC-MS Findings for Dibenzyltoluene Analysis

| Feature | Description | Source(s) |

|---|---|---|

| Isomer Identification | Commercial H0-DBT mixtures contain at least 10-17 isomers of dibenzyltoluene and (benzyl)benzyltoluene. | nih.govmdpi.comresearchgate.net |

| Molecular Ion | H0-DBT isomers are identified by a molecular ion at m/z 272. | nih.govmdpi.com |

| Base Peaks | The base peak varies by isomer, with m/z 181 for 2,4-DBT and m/z 179 for 2,6-DBT being common. | nih.govmdpi.comsemanticscholar.org |

| Reaction Monitoring | GC-MS is used to quantify the concentrations of H0-DBT, H6-DBT, H12-DBT, and H18-DBT during reactions. | researchgate.netsci-hub.se |

| Fast Analysis | Fast GC methods allow for the rapid determination of the Degree of Hydrogenation (DoH). | nih.govmdpi.com |

For an even more in-depth characterization of the highly complex DBT mixtures, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is employed. researchgate.netfau.de This powerful technique offers significantly enhanced resolution compared to conventional one-dimensional GC, allowing for the separation of co-eluting isomers and a more detailed compositional analysis. leco.combirmingham.ac.uklabrulez.com

In the analysis of a commercial DBT mixture, GCxGC-TOFMS has been able to identify a greater number of individual compounds than single-dimension GC. nih.govmdpi.comsemanticscholar.org Studies have shown the presence of at least 8 distinct peaks in a Sasol mix using GCxGC-TOF analysis, with more than 12 peaks visible in a 1D-chromatogram of the same sample. nih.govmdpi.comsemanticscholar.org The structured nature of GCxGC chromatograms, where chemically similar compounds cluster together, aids in the identification of the various DBT and (benzyl)benzyltoluene isomers. leco.com This technique is particularly valuable for understanding the dehydrogenation process, indicating that isomer fractions sequentially lose hydrogen molecules, transitioning from H18-DBT to H12-DBT, H6-DBT, and finally H0-DBT. researchgate.netx-mol.com

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and quantification of different hydrogenated forms of dibenzyltoluene. walshmedicalmedia.comrsc.org Reversed-phase HPLC methods have been successfully developed to separate the partially hydrogenated derivatives of DBT. walshmedicalmedia.comresearchgate.net

A common method utilizes a phenyl-hexyl silica (B1680970) stationary phase with an acetone/water mixture as the mobile phase. walshmedicalmedia.comrsc.org This setup allows for the separation of H0-DBT, H6-DBT, H12-DBT, and H18-DBT fractions, although isomers with the same degree of hydrogenation often have the same retention times. mdpi.comrsc.org HPLC analysis has been instrumental in supporting reaction pathway studies, for example, by confirming the accumulation of H12-DBT species before the final hydrogenation step to H18-DBT. researchgate.netrsc.orgrsc.orgfau.de The separated fractions can be collected and further analyzed by GC-MS to determine their precise isomeric composition. rsc.org

Table 2: HPLC Methods for Dibenzyltoluene Species Separation

| Stationary Phase | Mobile Phase | Application | Source(s) |

|---|---|---|---|

| Phenyl-hexyl silica | Acetone/water (e.g., 95:5 or 96:4 v/v) | Separation of H0, H6, H12, and H18-DBT fractions. | walshmedicalmedia.comrsc.orgresearchgate.net |

| Phenyl-hexyl silica | Acetone/water | Monitoring composition changes during hydrogenation reactions. | rsc.org |

| Phenyl-hexyl column | Acetone/water (96/4 vol%) | Offline analysis of product liquid from dehydrogenation reactors. | mdpi.com |

Two-Dimensional Gas Chromatography (GCxGC-TOF) for Complex Mixture Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and is invaluable for elucidating the reaction pathways of dibenzyltoluene hydrogenation. researchgate.netrsc.orgfau.de

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is extensively used to monitor the degree of hydrogenation (DoH) and to understand the distribution of isomers during the hydrogenation of H0-DBT. researchgate.netsci-hub.sersc.orgfau.de By analyzing the ¹H-NMR spectra of reaction mixtures over time, researchers can track the consumption of aromatic protons and the appearance of aliphatic protons, providing a quantitative measure of the DoH. researchgate.netd-nb.info

Table 3: ¹H-NMR Chemical Shift Ranges for Monitoring DBT Hydrogenation

| Chemical Shift Range (ppm) | Assignment | Significance | Source(s) |

|---|---|---|---|

| 6.8 - 7.4 | Aromatic Protons | Indicates the presence of unhydrogenated rings (H0-DBT, H6-DBT, H12-DBT). | researchgate.net |

| 3.5 - 4.2 | Benzylic Protons (CH₂) | Connects the aromatic/alicyclic rings. | researchgate.net |

| 1.8 - 2.8 | Aliphatic Protons (adjacent to aromatic rings) & Methyl Protons | Indicates partial hydrogenation. | researchgate.net |

| 0.8 - 1.8 | Aliphatic Protons (in saturated rings) | Indicates the presence of fully hydrogenated rings (H6-DBT, H12-DBT, H18-DBT). | researchgate.net |

To unambiguously identify the various isomers present in commercial DBT mixtures, individual isomers can be synthesized and then characterized using advanced NMR techniques. nih.govdntb.gov.uanih.gov Techniques such as ¹³C-NMR, and two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), are used for the structural confirmation of these synthesized pure compounds. ipb.pt

The characterization of synthesized DBT isomers by NMR provides the definitive structural proof needed to assign the peaks observed in the chromatograms of complex mixtures. nih.govdntb.gov.ua For example, after synthesis, the exact substitution pattern on the toluene (B28343) ring can be confirmed, allowing for the correct identification of isomers like 2,4-DBT, 2,5-DBT, or 3,4-DBT. mdpi.com This detailed structural information is critical for building accurate kinetic models and understanding how the specific isomeric composition of the DBT mixture affects its performance in applications like hydrogen storage. nih.gov

1H-NMR for Monitoring Degree of Hydrogenation and Isomer Distribution

Raman Spectroscopy for Characterization of Synthesized Dibenzyltoluene Compounds

Raman spectroscopy serves as a powerful non-destructive analytical tool for the structural characterization of molecules. researchgate.net In the context of dibenzyltoluene, which exists as a complex mixture of isomers in commercial preparations, Raman spectroscopy is employed to unambiguously identify specific synthesized isomers. mdpi.comdntb.gov.uanih.gov This is particularly important for attributing peaks in other analytical methods like gas chromatography. mdpi.com

Researchers have synthesized specific DBT isomers, such as 2,4-DBT, to serve as reference standards. mdpi.comdntb.gov.uanih.gov The characterization of these pure compounds by Raman spectroscopy provides a unique vibrational fingerprint based on the molecule's structure. mdpi.com For instance, the Raman spectra of different synthesized DBT isomers can be compared to the spectrum of the commercial mixture to identify its components. researchgate.net While effective, the technique can present challenges; for example, the Raman spectrum for synthesized 2,4-DBT has been noted to exhibit significant interferences. researchgate.net

Beyond simple identification, Raman spectroscopy is well-suited for monitoring the progress of hydrogenation and dehydrogenation reactions. researchgate.net The technique can detect the change in the number of aromatic C=C double bonds as they are converted to C-C single bonds during hydrogenation. researchgate.net This allows for real-time monitoring of the reaction kinetics and endpoint determination. researchgate.net

Refractometry for Rapid Assessment of Degree of Hydrogenation

Refractometry offers a rapid and reliable method for determining the degree of hydrogenation (DoH) of dibenzyltoluene mixtures. fau.de This technique relies on the principle that the refractive index of the LOHC mixture changes linearly with the amount of stored hydrogen. mdpi.comresearchgate.netmdpi.comnih.gov The fully dehydrogenated form (H0-DBT) and the fully hydrogenated form, perhydro-dibenzyltoluene (H18-DBT), have distinct refractive indices. As hydrogenation progresses, the refractive index of the mixture changes in direct proportion to the DoH.

This linear relationship allows for the creation of a calibration curve, which can then be used to quickly assess the DoH of a sample during a reaction. mdpi.comresearchgate.net This method is significantly faster than chromatographic techniques, making it ideal for process monitoring. mdpi.com The degree of dehydrogenation (DoD) can be similarly determined using a calibrated refractometer. mdpi.com

For these measurements, high-precision instruments like the Abbe refractometer are often utilized. mdpi.comnih.gov The reliability of the correlation between the refractive index and the DoH has been experimentally verified, establishing it as one of the most dependable methods for this type of assessment, alongside density measurements. fau.de

| Parameter | Value |

|---|---|

| Model | VEE GEE model C10 |

| Measurement Range | 1.3000–1.7000 nD |

| Resolution | 0.0005 nD |

| Accuracy | 0.0003 nD |

| Property | H0-DBT (Dibenzyltoluene) | H18-DBT (Perhydro-dibenzyltoluene) |

|---|---|---|

| Molar Mass (g/mol) | 272.4 | 290.5 |

| Refractive Index (nD) | 1.5760 | 1.5070 |

| Density (g/cm³) | 1.048 | 0.915 |

Development of Novel Experiment-Based Numerical Calibration Methods for Quantitative Analysis

A significant challenge in the quantitative analysis of dibenzyltoluene hydrogenation is the lack of commercially available pure standards for all the partially hydrogenated intermediates, such as hexahydro-dibenzyltoluene (H6-DBT) and dodecahydro-dibenzyltoluene (H12-DBT). mdpi.comnih.govrepec.orgresearchgate.netresearchgate.net To overcome this limitation, novel experiment-based numerical calibration methods have been developed. repec.orgresearchgate.netbg.ac.rs

These methods are essential for building reliable kinetic models of the hydrogenation and dehydrogenation processes. repec.org In analytical techniques like High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI), the peaks corresponding to the fully hydrogenated (H18-DBT) and fully dehydrogenated (H0-DBT) forms are calibrated using pure standards. mdpi.comnih.gov However, for the intermediate compounds that cannot be isolated, their response factors are determined through linear interpolation between the calibrated H0-DBT and H18-DBT peaks. mdpi.comnih.gov

Dibenzyltoluene As a Component in Advanced Chemical Systems and Materials

2,4-Dibenzyltoluene in Liquid Organic Hydrogen Carrier (LOHC) Technology

This compound is a key component in the mixture of isomers that constitute dibenzyltoluene (DBT), a promising Liquid Organic Hydrogen Carrier (LOHC). LOHC technology involves the chemical storage of hydrogen in a liquid carrier molecule through hydrogenation, allowing for safe and easy transport and storage of hydrogen at ambient conditions. The hydrogen is then released on demand through a catalytic dehydrogenation reaction. DBT, often used as a heat transfer fluid, is advantageous due to its high hydrogen storage capacity, wide liquid range, and low flammability. mdpi.comrsc.orgmdpi.com

Evaluation of Dibenzyltoluene as a Hydrogen Storage Medium

Dibenzyltoluene has been identified as a highly promising Liquid Organic Hydrogen Carrier (LOHC) for large-scale hydrogen storage and transport. mdpi.com Its suitability stems from a combination of favorable physicochemical properties. A key advantage is its high gravimetric hydrogen storage capacity of 6.2 wt%, which meets the targets set by the Department of Energy. mdpi.commdpi.com The fully hydrogenated form, perhydro-dibenzyltoluene (H18-DBT), has a relatively high density, contributing to a volumetric storage capacity of 57 kg H₂/m³. rsc.org

The DBT/H18-DBT system operates over a wide temperature range, remaining liquid from -39 °C to 390 °C, which simplifies handling and eliminates the need for solvents or specialized solid-based infrastructure. mdpi.comrsc.orgmdpi.com Its low vapor pressure and high thermal stability are crucial for safe storage at atmospheric conditions and for minimizing carrier loss during the endothermic dehydrogenation process. rsc.orgmdpi.com The dehydrogenation of H18-DBT to release hydrogen typically requires temperatures above 250 °C. mdpi.com Furthermore, DBT and its hydrogenated form are non-toxic and have low flammability, enhancing their safety profile for widespread application. mdpi.commdpi.com

Table 1: Properties of Dibenzyltoluene as a Liquid Organic Hydrogen Carrier

| Property | Value | Reference |

|---|---|---|

| Gravimetric Hydrogen Storage Capacity | 6.2 wt% | mdpi.comrsc.orgmdpi.com |

| Volumetric Hydrogen Storage Density | 57 kg/m³ | rsc.org |

| Liquid Range | -39 °C to 390 °C | mdpi.comrsc.org |

| Dehydrogenation Temperature | > 250 °C | mdpi.com |

| Enthalpy of Reaction (Dehydrogenation) | ~65 kJ/mol H₂ | europa.eu |

The dehydrogenation process is highly endothermic, requiring a significant heat input of about 65 kJ/mol of hydrogen. europa.eu Research has focused on optimizing catalysts, typically platinum-based, to achieve high conversion rates and hydrogen yields at temperatures between 270 °C and 330 °C. kit.edumdpi.com While the toluene (B28343)/methylcyclohexane system is also well-studied, the DBT system offers advantages such as lower volatility, which can lead to higher purity hydrogen release. mdpi.com

System Integration and Process Intensification in Dibenzyltoluene-Based LOHCs

Process intensification strategies are crucial for improving the efficiency and economic viability of DBT-based LOHC systems. These strategies focus on optimizing reactor design, integrating heat management, and improving hydrogen purification methods.

The design of the reactor is critical for managing the multiphase (liquid LOHC, gaseous hydrogen) reaction environment of the DBT system. kit.edu During dehydrogenation, a large volume of hydrogen gas is produced; for instance, 1 mL of H18-DBT can generate over 650 mL of hydrogen gas under ambient conditions, which can displace the liquid LOHC from the catalyst surface and hinder the reaction rate. mdpi.com

Batch reactors are commonly used for kinetic studies and catalyst screening. mdpi.com For example, studies have used batch reactors to evaluate the performance of Mg- and Zn-modified Pt/Al₂O₃ catalysts for the dehydrogenation of H18-DBT. mdpi.com

Continuous flow reactors , such as fixed-bed or packed-bed reactors, are more suitable for industrial applications. mdpi.commdpi.com However, they can suffer from prolonged dehydrogenation times. mdpi.com Research has been conducted on continuous flow systems to determine stable operating conditions for hydrogen supply. mdpi.com One innovative concept is the "one-reactor model" or "hot pressure swing reactor," where both hydrogenation and dehydrogenation are carried out in the same reactor using the same catalyst, simplifying the process and offering opportunities for heat integration. mdpi.commagritek.com

Microstructured reactors offer significant advantages in terms of heat and mass transfer, making them highly suitable for the endothermic dehydrogenation of DBT. core.ac.ukaalto.fi These reactors, with their high surface-area-to-volume ratio, can provide the necessary heat input efficiently, minimizing temperature gradients. mdpi.com A microstructured radial flow reactor has been shown to effectively manage the gas evolution and maintain high catalyst productivity. mdpi.commdpi.com Coupling these reactors with membrane separation units further enhances process intensification. mdpi.com

One approach involves using the waste heat from a high-temperature fuel cell, such as a solid oxide fuel cell (SOFC), to provide the necessary reaction enthalpy for dehydrogenation. europa.euhi-ern.de Another strategy is the direct heating of the dehydrogenation unit using the exhaust gas from a porous media burner, which can significantly increase system dynamics and power density compared to conventional heating methods. researchgate.net

Process intensification can also be achieved through a "temperature cascade" design, where two different LOHC systems, such as dibenzyltoluene and benzene, are used in a combined dehydrogenation process to more effectively utilize a shared heat source. energy-proceedings.org This approach has been shown to increase the hydrogen yield compared to single LOHC systems. energy-proceedings.org Furthermore, carrying out both hydrogenation and dehydrogenation in a single "hot pressure swing reactor" presents novel opportunities for heat integration. magritek.com

The hydrogen produced from the dehydrogenation of H18-DBT contains impurities, such as evaporated LOHC and by-products, in concentrations ranging from 100 to a few 1000 ppm. kit.edumdpi.comnih.govresearchgate.net For many applications, particularly fuel cells, high-purity hydrogen is required. Palladium (Pd)-based membranes are highly effective for separating hydrogen from these impurities. mdpi.com

Integrating Pd-based membranes directly with the dehydrogenation reactor can produce high-purity hydrogen (99.999% or higher). kit.edumdpi.comnih.govresearchgate.net Microstructured membrane reactors, which combine the reaction and separation steps in a single unit, are particularly efficient due to reduced concentration gradients. kit.edukit.edu A multi-stage reactor concept with intermediate hydrogen separation via PdAg-membranes has also been proposed to enhance the efficiency of the dehydrogenation process. mdpi.comnih.gov

However, the performance of these membranes can degrade when exposed to the contaminated product gas from the dehydrogenation process. Studies have shown that a PdAg-membrane can lose up to 30% of its performance after just 8 hours of exposure, though this can be largely restored by treatment with pure hydrogen. mdpi.comnih.gov Long-term stability under continuous operation with DBT is an area for further research. mdpi.com

Heat Integration Strategies in LOHC Systems Utilizing Dibenzyltoluene

Investigation of Recyclability and Long-Term Performance of Dibenzyltoluene LOHC Systems

The long-term stability and recyclability of the DBT/H18-DBT system are critical for its economic feasibility. The LOHC and the catalyst are susceptible to degradation over multiple hydrogenation-dehydrogenation cycles.

By-products can form during the process, originating from the technical grade DBT raw material or from decomposition and side reactions at elevated temperatures. kit.eduresearchgate.net These by-products can include low-boiling hydrocarbons and oxygenates, as well as heavier compounds from thermal cracking, which can affect the LOHC's properties and deactivate the catalyst. mdpi.commdpi.com For instance, the formation of gaseous by-products like CH₄, CO, and CO₂ has been observed, often due to impurities in the LOHC material. mdpi.com

Catalyst deactivation is a significant challenge. State-of-the-art catalysts, typically Pt-based, can suffer from deactivation, leading to reduced efficiency and the need for replacement. mdpi.comresearchgate.net Research is focused on developing more robust catalysts by modifying supports or using different synthesis methods to improve activity and stability and to minimize the formation of by-products. mdpi.com

Despite these challenges, studies have shown promising results regarding the long-term performance. In one study, a reactor was operated for 725 hours at temperatures above 150 °C with no signs of serious degradation of the catalyst or the LOHC. researchgate.net Another study on a plate catalyst showed that it could be recycled for the batch dehydrogenation reaction without deactivation in the first run, indicating good stability. rsc.org However, more extensive long-term stability studies under continuous operating conditions are still needed. rsc.org

Thermochemical Properties and Energetics of Dibenzyltoluene LOHC Pairs

The dibenzyltoluene (DBT) system, paired with its hydrogenated form, perhydro-dibenzyltoluene (H18-DBT), is a prominent Liquid Organic Hydrogen Carrier (LOHC). The thermochemical properties and energetics of this pair are critical for designing and optimizing the associated hydrogen storage and release processes. The hydrogenation/dehydrogenation cycle is based on the reversible reaction where dibenzyltoluene is hydrogenated to store hydrogen and perhydro-dibenzyltoluene is dehydrogenated to release it.

The activation energy (Ea) for the dehydrogenation of H18-DBT is another crucial kinetic parameter, which is heavily influenced by the catalyst used. Studies have reported a wide range of activation energies depending on the catalytic system. For example, an activation energy of 171 kJ/mol has been documented. foreverest.netgoogle.com Other research, investigating various modified and unmodified catalysts, has found activation energies ranging from 101 kJ/mol to 151 kJ/mol. alibaba.com Specifically, values of 102, 130, and 151 kJ/mol have been reported for Pt/Al₂O₃, Pt/Zn-Al₂O₃, and Pt/Mg-Al₂O₃ catalysts, respectively. alibaba.com These properties are essential for reactor design and for developing strategies to improve energy efficiency, such as integrating waste heat sources. dataintelo.com

Table 1: Thermochemical Properties of the Dibenzyltoluene/Perhydro-dibenzyltoluene LOHC Pair

| Property | Value | Description | Source(s) |

|---|---|---|---|

| Dehydrogenation Enthalpy | +64 to +67.3 kJ/mol H₂ | The heat required to release one mole of hydrogen from the perhydrogenated carrier. | cymitquimica.comfactmr.combiosynth.com |

| Hydrogenation Enthalpy | ~ -530 kJ/mol DBT | The heat released upon the complete hydrogenation of one mole of dibenzyltoluene with 9 moles of H₂. | ontosight.ai |

| Dehydrogenation Temperature | 260 - 320 °C | The typical temperature range required for the catalytic release of hydrogen. | dataintelo.com |

| Activation Energy (Ea) | 101 - 171 kJ/mol | The energy barrier for the dehydrogenation reaction, highly dependent on the catalyst used. | foreverest.netgoogle.comalibaba.com |

Role of Dibenzyltoluene as a Chemical Intermediate in Specialized Organic Syntheses

Beyond its well-studied application as a heat transfer fluid and a liquid organic hydrogen carrier, dibenzyltoluene serves as a chemical intermediate in the synthesis of other materials. dataintelo.comcymitquimica.com Its stable aromatic structure and reactivity make it a building block for more complex molecules. dataintelo.comontosight.ai

Precursor for Pharmaceuticals and Agrochemicals

Dibenzyltoluene is broadly classified as a chemical intermediate, a role that includes its use in the synthesis of various chemicals. dataintelo.comfactmr.com While the catalytic hydrogenation of aromatic compounds is a fundamental process in the production of pharmaceutical derivatives, specific, well-documented pathways where this compound serves as a direct precursor in the manufacturing of commercial pharmaceuticals are not widely reported in available literature. rsc.org One source notes a potential reaction of dibenzyltoluene with p-hydroxybenzoic acid to produce benzoic acid and suggests it may have applications in treating tissue infections, though this appears to be an area of ongoing research. biosynth.com In the agrochemical sector, a patent has listed dibenzyl-toluene isomers as a component within a formulation, however, this does not specify its role as a synthetic precursor for the active ingredient itself. google.com

Building Block in Polymer Production and Specialty Chemicals Manufacturing

The role of dibenzyltoluene as a building block is more clearly defined in the production of polymers and specialty chemicals. dataintelo.comfactmr.com It is utilized as an intermediate in various synthetic processes within the chemical industry. dataintelo.com Reports indicate its use as a solvent or co-monomer in specific polymerization processes, such as for styrene-butadiene rubbers, where it can enhance properties like elasticity and resistance to wear. alibaba.com

Furthermore, dibenzyltoluene is a precursor in the production of other specialty chemicals, including plasticizers and advanced lubricants. factmr.com Its application as a hardener for thermoset epoxy resins has also been noted, highlighting its utility in creating robust polymer materials. alibaba.com The general class of dibenzyltoluene compounds can also serve as intermediates in the synthesis of other specialty products like dyes. ontosight.ai

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₂₁H₂₀ |

| Perhydro-dibenzyltoluene | C₂₁H₃₈ |

| Dibenzyltoluene (isomer mixture) | C₂₁H₂₀ |

| Toluene | C₇H₈ |

| Benzyl (B1604629) chloride | C₇H₇Cl |

| p-Hydroxybenzoic acid | C₇H₆O₃ |

| Benzoic acid | C₇H₆O₂ |

| 2,4-D (2,4-Dichlorophenoxyacetic acid) | C₈H₆Cl₂O₃ |

| Styrene-butadiene rubber | (C₈H₈)n(C₄H₆)m |

| Platinum | Pt |

| Zinc | Zn |

| Magnesium | Mg |

Isomerism, Regioselectivity, and Structure Activity Relationships of Dibenzyltoluene Compounds

Analysis of Dibenzyltoluene Isomer Distribution in Synthetic Mixtures

Commercial dibenzyltoluene, often used as a heat transfer fluid or a liquid organic hydrogen carrier (LOHC), is not a single compound but a complex mixture of isomers. europa.eu The synthesis, typically a Friedel-Crafts benzylation of toluene (B28343) with benzyl (B1604629) chloride, results in a product containing numerous isomers of both dibenzyltoluene (DBT) and (benzyl)benzyltoluene (BBT), where the methyl group is on a side aromatic ring instead of the central one. nih.govdoaj.org

The distribution of these isomers is governed by the regioselectivity of the electrophilic aromatic substitution reaction. The initial benzylation of toluene is directed by the methyl group to the ortho and para positions. The second benzylation is then influenced by the steric hindrance of the first benzyl group and the electronic effects of the methyl group. nih.gov Consequently, certain isomers are favored over others. Gas chromatography-mass spectrometry (GC-MS) analysis of commercial DBT mixtures has identified at least 10 to 12 distinct peaks, with some studies identifying as many as 17. nih.govmdpi.com

Research predicts that due to steric and electronic factors, 2,4-DBT should be the major isomer, followed by other isomers in decreasing order of prevalence. nih.gov The fully meta-substituted isomer, 3,5-DBT, is expected to be present in the lowest concentration. nih.gov While purification of these isomers is possible for analytical purposes, it is generally not performed for commercial applications due to the similarity in their physicochemical properties. nih.govmdpi.com

Table 1: Predicted Isomer Distribution in Synthetic Dibenzyltoluene Mixtures

| Isomer | Predicted Prevalence | Rationale |

|---|---|---|

| 2,4-Dibenzyltoluene | Major | Favorable electronic direction from the methyl group and manageable steric hindrance. nih.gov |

| 3,4-Dibenzyltoluene | Significant | The second benzylation occurs at a meta position relative to the methyl group due to the steric effect of the first benzyl group. nih.gov |

| 2,6-Dibenzyltoluene (B12695941) | Significant | Represents another ortho/para combination, though potentially with more steric strain than 2,4-DBT. nih.gov |

| 2,5-Dibenzyltoluene | Significant | A common product found in commercial mixtures. |

| 3,5-Dibenzyltoluene | Lowest | The fully meta-substituted product is electronically and sterically less favored. nih.gov |

| (Benzyl)benzyltoluenes | Present | Formed when the methyl group is located on one of the side aromatic rings. nih.govdoaj.org |

This table is based on theoretical predictions from Friedel-Crafts reaction principles.

Influence of Isomeric Structure on Reaction Pathways and Reactivity

The specific isomeric structure of a dibenzyltoluene molecule significantly impacts its reactivity and the pathways it follows during chemical transformations, particularly in hydrogenation and dehydrogenation reactions relevant to LOHC applications. The position of the benzyl groups affects steric hindrance and electronic properties, which in turn influence reaction kinetics.

For instance, comparative studies on hydrogenation have shown that the reactivity of DBT isomers varies. The 2,3-DBT isomer exhibits a hydrogenation reaction rate approximately 15% higher than that of the 2,4- and 2,5-isomers at 300°C, a difference attributed to reduced steric hindrance. Similarly, studies using a Pt/Al₂O₃ catalyst have indicated that 3,4-DBT isomers display faster hydrogenation kinetics than 2,4-DBT.

The general reaction pathway for DBT hydrogenation over a ruthenium catalyst involves the preferential hydrogenation of the two outer benzyl rings first, followed by the hydrogenation of the central toluene ring to form the fully saturated perhydro-dibenzyltoluene (H18-DBT). researchgate.net This final step is considered the slowest due to the steric hindrance created by the two hydrogenated side rings. researchgate.net However, this pathway is not universal; the use of different catalysts, such as certain bimetallic systems, can alter the sequence of ring hydrogenation. researchgate.net

Table 2: Relative Reactivity of Dibenzyltoluene Isomers in Hydrogenation

| Isomer Comparison | Catalyst System | Observation | Source |

|---|---|---|---|

| 2,3-DBT vs. 2,4- & 2,5-DBT | Not Specified | 2,3-DBT shows a 15% higher reaction rate at 300°C. | |

| 3,4-DBT vs. 2,4-DBT | Pt/Al₂O₃ | 3,4-DBT isomers exhibit faster hydrogenation kinetics. |

Structure-Activity Relationship Studies in Catalytic Transformations of Dibenzyltoluene Isomers

The efficiency of catalytic transformations of dibenzyltoluene isomers is a function of both the substrate's structure and the catalyst's properties, a concept known as the structure-activity relationship. This is particularly evident in the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT), a critical step for releasing stored hydrogen.

Differentiation and Quantification of Dibenzyltoluene and (Benzyl)benzyltoluene Isomers

The complex composition of synthetic dibenzyltoluene mixtures necessitates sophisticated analytical techniques for the differentiation and quantification of its various isomers, including the structurally similar (benzyl)benzyltoluene (BBT) isomers. nih.gov The primary method employed for this purpose is gas chromatography coupled with mass spectrometry (GC-MS). nih.govmdpi.com

Detailed analysis of GC-MS spectra allows for the identification of individual components based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov DBT isomers are typically identified by a molecular ion at m/z 272. mdpi.com However, the large number of isomers with similar properties leads to challenges such as co-elution, where multiple compounds exit the chromatography column at the same time, making individual quantification difficult. researchgate.net

To overcome these challenges, advanced analytical methods are used: